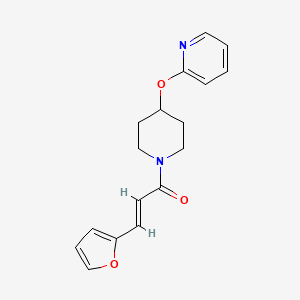

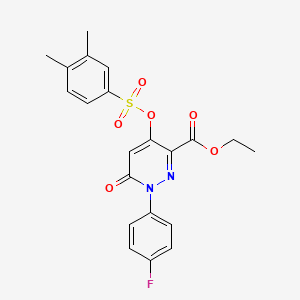

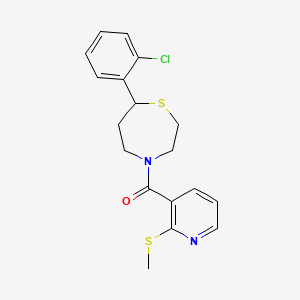

![molecular formula C20H21N3O3S2 B2517015 1-(4-(苯并[d]噻唑-2-基)哌嗪-1-基)-2-对甲苯磺酰乙酮 CAS No. 895450-41-6](/img/structure/B2517015.png)

1-(4-(苯并[d]噻唑-2-基)哌嗪-1-基)-2-对甲苯磺酰乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient eco-friendly microwave-assisted synthesis of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was achieved through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .

Molecular Structure Analysis

The crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, pi–pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring and the LEU212 had pi-alkyl interactions with the same aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and IR, NMR, and MS spectral data of a related compound were provided .

科学研究应用

Anti-Tubercular Activity

BTZP has been investigated for its potential as an anti-tubercular agent. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and BTZP derivatives demonstrated better inhibition potency . Researchers have also explored the structure-activity relationships of these compounds and performed molecular docking studies to identify potent inhibitors targeting the DprE1 protein, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway.

Anticancer Properties

While research on BTZP’s anticancer activity is ongoing, its structural features make it an interesting candidate. Similar benzothiazole derivatives have shown promise in inhibiting cancer cell growth. Further studies are needed to explore BTZP’s potential as an anticancer agent, including investigations into its mechanism of action and specific cancer types .

Anticonvulsant Effects

In a phase-II experiment, BTZP derivatives were evaluated for their anticonvulsant activity. Notably, compounds 3n and 3q demonstrated significant effects, with protective indices higher than those of phenobarbital and valproate. These findings suggest that BTZP derivatives may hold promise as anticonvulsant agents .

Activity Against Non-Tuberculous Mycobacteria (NTMs)

Some derivatives of BTZP have exhibited activity against fast-growing non-tuberculous mycobacteria (NTMs), specifically Mycobacterium smegmatis. However, further research is needed to explore their efficacy against other NTM species, such as Mycobacterium abscessus .

Cytotoxicity and Antitumor Potential

Although specific data on BTZP’s cytotoxicity and antitumor effects are limited, related benzothiazole compounds have demonstrated potent effects on tumor cell lines. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited strong cytotoxicity against prostate cancer cells .

作用机制

While the exact mechanism of action for “1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is not specified, similar compounds have shown significant pharmaceutical activities including antimicrobial , antioxidant , antitubercular , anti-inflammatory , antiproliferative , and anticancer activities.

未来方向

The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with enhanced biological activities. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .

属性

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLZORIFSOSEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)